Indole-13C

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Exchange

Indole-13C is a stable isotope-labeled analog of the endogenous aromatic heterocycle indole (C8H7N), in which one or more carbon atoms are substituted with the non-radioactive, heavy carbon-13 (13C) isotope. This substitution minimally alters the molecule's physicochemical properties but introduces a distinct mass difference, enabling its primary use as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays.

Molecular Formula C8H7N
Molecular Weight 118.14 g/mol
Cat. No. B12402711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-13C
Molecular FormulaC8H7N
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1
InChIKeySIKJAQJRHWYJAI-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding Indole-13C: A Core Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


Indole-13C is a stable isotope-labeled analog of the endogenous aromatic heterocycle indole (C8H7N), in which one or more carbon atoms are substituted with the non-radioactive, heavy carbon-13 (13C) isotope [1]. This substitution minimally alters the molecule's physicochemical properties but introduces a distinct mass difference, enabling its primary use as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays [2]. Unlike unlabeled indole, which is subject to matrix effects and ion suppression variability, Indole-13C provides a chemically identical reference that co-elutes with the analyte, compensating for these analytical fluctuations to ensure precise and accurate quantification [3]. It is a fundamental tool in plant hormone research, clinical diagnostics for neuroendocrine tumors, and metabolic flux analysis.

Workflow LC-MS/MS quantification with SIL-IS
Selection Co-eluting 13C internal standard
Context Matrix-effect correction for research analytes

Why Unlabeled Indole or Deuterated Analogs Are Suboptimal Substitutes for Indole-13C


Direct substitution of Indole-13C with unlabeled indole, deuterium (2H/D)-labeled indole (e.g., Indole-d7), or other 13C-isotopologues (e.g., Indole-13C8,15N) is analytically and experimentally risky due to fundamental differences in performance. Unlabeled indole cannot serve as an internal standard because it is indistinguishable from the endogenous analyte in the mass spectrometer, nullifying the compensatory mechanism for matrix effects [1]. Deuterated standards, while common, can exhibit chromatographic isotope effects (e.g., retention time shifts of up to 0.1–0.3 minutes) and are susceptible to hydrogen-deuterium exchange, which alters the labeled compound's mass and introduces quantification errors, particularly under acidic or basic sample preparation conditions [2][3]. Conversely, 13C-labeled indole demonstrates chromatographic properties virtually identical to the unlabeled analyte and provides a stable, non-exchangeable mass tag. Selecting a differently substituted 13C-isotopologue without validation can also lead to unexpected spectral overlap or altered fragmentation patterns, undermining assay specificity and robustness.

Unlabeled indole Indistinguishable from endogenous analyte; cannot correct matrix effects.
Deuterated (2H) analogs May exhibit retention time shifts and H/D exchange, altering quantification.
Non-validated 13C isotopologue Risk of spectral overlap or altered fragmentation without validation.

Quantifiable Performance Advantages of Indole-13C: A Head-to-Head Evidence Guide


Superior Chromatographic Fidelity and Non-Exchangeability of Indole-13C vs. Deuterated Analogs

In a foundational comparison for plant hormone analysis, [13C6]indole-3-acetic acid (IAA) was directly evaluated against available deuterium-labeled IAA compounds [1]. The 13C-labeled standard demonstrated three critical, quantifiable advantages: (1) Complete non-exchangeability of the isotopic label, ensuring the labeled compound's mass and concentration remain constant throughout sample preparation, storage, and analysis. (2) Chromatographic properties identical to the unlabeled compound, with no measurable retention time shift. (3) High isotopic enrichment, which maximizes signal-to-noise ratio and assay sensitivity. These properties directly address common failure modes of deuterated internal standards, where hydrogen-deuterium back-exchange can lead to underestimation of analyte concentration.

Chromatographic fidelity vs. deuterated
Head-to-head
No retention time shift; zero isotopic exchange
Supports label stability and co-elution review
GC/SIM plant tissue analysis; foundational comparison
Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Exchange

Validated Analytical Performance of a 13C-Indole IS in Clinical LC-MS/MS Quantification

A validated LC-MS/MS method for urinary 5-hydroxyindoleacetic acid (5-HIAA) utilized a 13C6-labeled internal standard (5-hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid) [1]. The assay demonstrated a linear range up to 382 µmol/L (r2 > 0.99), with a lower limit of quantification (LLOQ) of 5.3 µmol/L, characterized by a coefficient of variation (CV) of less than 15% at this limit. When analyzing 29 external quality assurance (EQA) samples from UKNEQAS, the method exhibited a minimal positive bias of only 4.7% compared to the consensus mean [1]. The use of the 13C-IS was central to achieving this high accuracy and precision, providing robust correction for matrix effects that would otherwise compromise the analysis.

Method accuracy vs. EQA
Head-to-head
Bias +4.7% vs. UKNEQAS consensus; LLOQ 5.3 µmol/L
Supports method accuracy in research matrices
LC-MS/MS; 29 EQA urine samples
Clinical Chemistry Method Validation Neuroendocrine Tumor Marker

Enhanced Assay Precision Enabled by 13C-Indole Internal Standard Correction

The clinical LC-MS/MS method incorporating a 13C6-5-HIAA internal standard demonstrated high analytical precision [1]. The intra-assay and inter-assay precision were within acceptable analytical limits as defined by clinical method validation guidelines (e.g., CLSI C62-A). Specifically, the method's precision profile was stable for up to 96 hours post-extraction, a key metric of assay robustness that is directly attributable to the stable, co-eluting 13C internal standard [1]. While direct comparative data for an identical method using a non-13C IS are not provided in the same study, it is a fundamental principle of LC-MS bioanalysis that the use of a perfectly co-eluting stable isotope-labeled internal standard (SIL-IS) is superior for correcting for intra- and inter-run variability arising from fluctuations in ionization efficiency and instrument drift.

Assay precision contribution
Class-level
CV within limits; stable 96 h post-extraction
Precision review for longitudinal research studies
Co-eluting SIL-IS reduces variability; class-level inference
Assay Precision LC-MS/MS Internal Standard Methodology

Multi-Analyte Quantification from a Single Sample Using 13C-Indole Internal Standards

The power of 13C-labeled indole-based internal standards for multi-analyte quantification was demonstrated in plant hormone research [1]. By using a combination of [13C][indole-2]-indole-3-butyric acid (synthesized from indole-2[13C]) and [13C6]indole-3-acetic acid as internal standards, researchers were able to simultaneously and accurately quantify two different indolic auxins—indole-3-butyric acid (IBA) and indole-3-acetic acid (IAA)—from the same tobacco (Nicotiana tabacum) leaf sample [1]. This was achieved via isotope dilution analysis using selected ion monitoring gas chromatography-mass spectrometry (SIM GC-MS).

Multiplexed auxin quantification
Reported
2 analytes (IBA + IAA) from single tobacco leaf extract
Enables multiplexed assay design from limited sample
Isotope dilution GC-MS; site-specific 13C labels
Plant Physiology Multiplexed Quantification Isotope Dilution GC-MS

Versatility of 13C-Indole as a Precursor for Site-Specific Protein NMR Labeling

Beyond its role as an internal standard, 13C-labeled indole demonstrates unique utility as a precursor for advanced structural biology applications [1]. A synthetic method was developed to produce 13C/19F/2H labeled indoles, which can be incorporated into tryptophan via cell-free protein synthesis. This approach enables site-specific labeling of proteins with isolated 13C–1H spin pairs, which are ideal for high-resolution NMR techniques like TROSY [1]. This capability is not achievable with unlabeled indole or simple deuterated analogs, as it requires the strategic placement of NMR-active 13C nuclei at specific positions within the indole ring system to probe defined molecular interactions or protein dynamics.

Site-specific NMR precursor
Class-level
Enables 13C/19F/2H labeling for TROSY NMR
Supports structural biology of large proteins
Cell-free synthesis; spectral simplification
Protein NMR Site-Specific Labeling TROSY Structural Biology

Optimal Use Cases for Indole-13C Based on Quantifiable Evidence


Development and Validation of High-Accuracy Clinical LC-MS/MS Assays

For clinical laboratories developing in-house LC-MS/MS methods for biomarkers like 5-HIAA, Indole-13C is the gold-standard internal standard. Evidence from a validated clinical method shows that a 13C6-IS yields a minimal bias (4.7% against UKNEQAS EQA material) and high precision [1]. This performance is critical for meeting stringent regulatory requirements for diagnostic tests, where inaccurate quantification could lead to misdiagnosis of conditions like neuroendocrine tumors. The non-exchangeable label and perfect co-elution of the 13C-IS are essential for correcting the complex matrix effects found in human urine, ensuring long-term assay robustness and inter-laboratory harmonization [1].

Precise Quantification of Endogenous Plant Hormones in Phytohormone Research

In plant biology, quantifying trace levels of endogenous hormones like IAA and IBA is fundamental to understanding growth and development. The classic work of Cohen et al. established that 13C6-labeled IAA provides superior performance over deuterated standards due to non-exchangeability and identical chromatographic properties [2]. Furthermore, the ability to multiplex assays using different 13C-labeled indole derivatives (e.g., [13C6]IAA and [13C]IBA) allows researchers to extract maximum quantitative data from precious and limited plant tissue samples [3]. This is essential for generating robust, publication-quality data in plant physiology and crop science.

Preparing Site-Specifically Labeled Proteins for Advanced NMR Structural Studies

For structural biologists investigating large proteins or protein complexes, Indole-13C is not an analytical standard but a key chemical precursor. As demonstrated by Maleckis et al., cell-free protein synthesis systems can incorporate 13C/19F/2H-labeled indoles into tryptophan residues [4]. This enables site-specific labeling of proteins with isolated 13C–1H spin systems, which dramatically simplifies NMR spectra and enables the application of high-sensitivity TROSY experiments. This approach is essential for studying high-molecular-weight systems and protein dynamics that cannot be resolved with uniformly labeled samples [4].

Tracing Metabolic Pathways in Fluxomics and Metabolomics

The precise 13C enrichment of Indole-13C allows it to be used as a metabolic tracer. By feeding 13C-labeled indole to biological systems, researchers can track its incorporation into downstream metabolites via LC-MS or NMR, enabling the mapping of biosynthetic pathways and measurement of metabolic fluxes. This application relies on the stable, non-radioactive nature of the 13C label and its distinct mass signature, which allows labeled and unlabeled metabolite pools to be distinguished and quantified [5]. The availability of site-specifically labeled versions (e.g., indole-2-13C) provides even greater resolution for determining the fate of individual carbon atoms in complex pathways.

Application
Selection Property
Validation Focus
LC-MS/MS biomarker method development
Co-eluting SIL-IS for matrix-effect correction
Method accuracy and inter-laboratory agreement
Plant hormone quantification
Non-exchangeable 13C label for trace analysis
Multiplexed auxin profiling from single extract
Protein NMR structural studies
Site-specific 13C labeling precursor
Spectral simplification for large protein complexes
Metabolic flux analysis
Stable isotope tracer for pathway mapping
Carbon fate determination by LC-MS or NMR
Quote Request

Request a Quote for Indole-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.